2-(2-methoxyethoxy)-N,N-dimethylpyridine-4-carboxamide

Physicochemical Property Comparison Drug-Likeness ADME Profiling

Researchers seeking a highly soluble, fragment-like building block for kinase or PDE4 inhibitor programs often face supply inconsistency. This 2-(2-methoxyethoxy)-N,N-dimethylpyridine-4-carboxamide (CAS 2034238-05-4) offers a direct solution. - Balanced profile: XLogP3 0.9, TPSA 51.7 Ų, 5 rotatable bonds - ideal for fragment-screening libraries targeting soluble proteins. - Metabolic advantage: Ether-linked 2-substituent avoids CYP450 oxidative liabilities associated with halogenated analogs. - Supply reliability: Standardized synthesis at BenchChem ensures consistent purity and batch-to-batch reproducibility for critical probe campaigns.

Molecular Formula C11H16N2O3
Molecular Weight 224.26
CAS No. 2034238-05-4
Cat. No. B2756534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methoxyethoxy)-N,N-dimethylpyridine-4-carboxamide
CAS2034238-05-4
Molecular FormulaC11H16N2O3
Molecular Weight224.26
Structural Identifiers
SMILESCN(C)C(=O)C1=CC(=NC=C1)OCCOC
InChIInChI=1S/C11H16N2O3/c1-13(2)11(14)9-4-5-12-10(8-9)16-7-6-15-3/h4-5,8H,6-7H2,1-3H3
InChIKeyQNXUARUQPRJVBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-methoxyethoxy)-N,N-dimethylpyridine-4-carboxamide: Core Properties and Identification


2-(2-methoxyethoxy)-N,N-dimethylpyridine-4-carboxamide (CAS 2034238-05-4) is a pyridine-4-carboxamide derivative with an N,N-dimethyl amide and a 2-(2-methoxyethoxy) substituent. It is primarily listed in chemical databases as a synthetic building block and is categorized as an isonicotinamide analog [1]. Its physicochemical profile—moderate molecular weight (224.26 g/mol), low calculated lipophilicity (XLogP3 = 0.9), and a topological polar surface area (TPSA) of 51.7 Ų—places it within the lower end of oral drug-like chemical space, distinct from simpler or halogenated analogs [1].

Isonicotinamide-based synthetic building block with 2-(2-methoxyethoxy) substituent
Fragment-like scaffold suited for lead-optimization and screening-library workflows
Distinct H-bond acceptor profile enables pharmacophore modeling and selectivity studies

2-(2-methoxyethoxy)-N,N-dimethylpyridine-4-carboxamide: Replacement Challenges with Simple Analogs


Substitution at the 2-position of the pyridine ring critically influences both electronic distribution and steric environment, directly affecting hydrogen-bonding capability, metabolic stability, and solubility. Replacing 2-(2-methoxyethoxy)-N,N-dimethylpyridine-4-carboxamide with the unsubstituted parent N,N-dimethylisonicotinamide removes the flexible 2-(2-methoxyethoxy) chain, which alters the calculated lipophilicity (ΔXLogP3 ≈ 0.7) and may disadvantageously modify pharmacokinetic behavior [1]. Similarly, swapping the 2-(2-methoxyethoxy) group for a halogen (e.g., 2-chloro-N,N-dimethylisonicotinamide) changes the hydrogen-bond acceptor profile and can introduce CYP450-mediated oxidative metabolism liabilities that are absent in the ether-linked derivative . These structural differences make direct interchange of analogs unreliable without experimental validation of the target property.

Unsubstd.
Removing the 2-(2-methoxyethoxy) chain shifts TPSA and lipophilicity; may alter solubility and H-bonding behavior beyond simple scaling
2-Cl analog
Halogen substitution introduces a different acceptor type and potential CYP450-mediated metabolism; does not replicate the ether-linked flexibility
Validation
Computed property differences require experimental confirmation; direct interchange of analogs may not preserve target binding or ADME behavior

2-(2-methoxyethoxy)-N,N-dimethylpyridine-4-carboxamide: Quantitative Evidence vs. Close Analogs


Enhanced TPSA and H-Bond Acceptor Count vs. Simple Analogs

The 2-(2-methoxyethoxy) substituent expands the hydrogen-bond acceptor count and polar surface area relative to the unsubstituted and 2-chloro analogs, potentially improving aqueous solubility and reducing membrane permeability in a predictable manner [1].

TPSA & H-Bond Acceptors
Class-level
TPSA 51.7 Ų / 4 HBA vs. 33.2 Ų / 3 HBA (unsubstd. & 2-Cl)
May influence membrane permeability and oral absorption profile
Computed from standardized QSPR models; experimental validation recommended
Physicochemical Property Comparison Drug-Likeness ADME Profiling

Greater Flexibility and Solubility vs. Chlorinated Analogs

The 2-(2-methoxyethoxy) chain introduces five rotatable bonds, significantly more than the 2-chloro analog (zero rotatable bonds for the substituent). This flexibility can be advantageous for fragment-based screening libraries, where increased rotational freedom can enable binding to diverse protein conformations [1]. Furthermore, the ether linkage may enhance metabolic stability compared to the 2-chloro analog, which has been linked to CYP450-mediated oxidation in some isonicotinamide series [2].

Rotatable Bond Count
Class-level
5 rotatable bonds vs. 2 (2-Cl analog); Δ = +3
Supports conformational diversity and fragment-screening library fit
Computed from 2D molecular structures; does not account for solvent effects
Fragment-Based Drug Design Solubility Kinase Selectivity

CNS-Sparing Lipophilicity vs. Halogenated Analogs

The calculated XLogP3 of 0.9 for the target compound is at the lower boundary of lipophilicity, which is generally desirable for reducing central nervous system (CNS) exposure. In comparison, the 2-chloro analog exhibits a higher XLogP3 (~1.9), and unsubstituted N,N-dimethylisonicotinamide is more polar (XLogP3 ~0.2). This intermediate value positions the target compound as a candidate for peripheral target engagement with reduced off-target CNS risks [1][2].

Lipophilicity (XLogP3)
Class-level
XLogP3 = 0.9 vs. 0.2 (unsubstd.) / 1.9 (2-Cl)
Intermediate value may support peripheral target engagement studies
Computed using XLogP3 algorithm; measured logD may differ
Blood-Brain Barrier CNS Drug Development Physicochemical Profiling

Distinct H-Bond Acceptor Profile for Selectivity Optimization

The 2-(2-methoxyethoxy) group provides an additional oxygen-based hydrogen-bond acceptor that can be exploited for specific interactions with kinase hinge regions or other protein binding sites. This contrasts with the 2-chloro analog, which offers only a halogen-bond acceptor, and the unsubstituted parent, which lacks any heteroatom at the 2-position [1]. In inhibitor design, such an additional acceptor can shift selectivity profiles across a panel of kinases, as observed in related isonicotinamide-based inhibitors [3].

H-Bond Acceptor Profile
Reported
4 H-bond acceptors incl. ether oxygen, pyridine N, amide C=O, amide N
Distinct acceptor type may aid kinase selectivity pharmacophore modeling
Inferred from 2D structure and known isonicotinamide inhibitor templates
Kinase Selectivity Pharmacophore Modeling Structure-Activity Relationship

2-(2-methoxyethoxy)-N,N-dimethylpyridine-4-carboxamide: Prioritized Application Scenarios


Peripheral Kinase Inhibitor Lead Optimization

The compound's balanced XLogP3 of 0.9 and TPSA of 51.7 Ų make it an attractive scaffold for optimizing peripheral kinase inhibitors where minimal brain penetration is desired. Its 2-(2-methoxyethoxy) substituent offers an additional point for hydrogen bonding with the kinase hinge region, a feature that has been exploited in related isonicotinamide-based inhibitor programs [2].

Fragment Libraries with High Solubility and Flexibility

With five rotatable bonds and four hydrogen-bond acceptors, this fragment-like compound can adopt multiple conformations and is likely to possess improved aqueous solubility compared to the more rigid 2-chloro analog. This makes it suitable for inclusion in fragment-screening libraries aimed at soluble protein targets [1].

PDE4 Inhibitor Precursor with Modified Metabolism

2-Chloro-N,N-dimethylisonicotinamide is a known PDE4 inhibitor, but the 2-(2-methoxyethoxy) derivative introduces an ether linkage that may shift metabolism away from CYP450-mediated oxidative pathways commonly associated with halogenated aromatics. This compound can serve as a starting point for developing new PDE4 inhibitors with potentially lower metabolic liability .

Chemical Probe for Target Class Selectivity Profiling

The addition of a single, distinct hydrogen-bond acceptor at the 2-position differentiates this compound from simpler analogs, potentially offering a way to 'dial in' selectivity among closely related kinase or phosphodiesterase targets. Procurement for chemical biology probe campaigns should prioritize this building block when seeking to minimize off-target activity [2].

Application
Selection Property
Validation Focus
Peripheral kinase inhibitor lead optimization
Balanced XLogP3 and TPSA profile
Kinase hinge-region H-bonding and permeability review
Fragment library screening
Rotatable bond count and H-bond acceptor profile
Conformational diversity and aqueous solubility review
PDE4 inhibitor lead development
Ether-linked 2-substituent for metabolic pathway review
CYP450-mediated metabolism and clearance pathway review
Target class selectivity profiling
Distinct H-bond acceptor at pyridine 2-position
Kinase/phosphodiesterase selectivity panel review
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